molecular formula C14H13FO3 B6379941 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261903-89-2

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379941
CAS RN: 1261903-89-2
M. Wt: 248.25 g/mol
InChI Key: SIKGHKJATYIQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% (4-FMPP) is an aromatic compound with a wide range of applications in various scientific fields. It is a versatile molecule that can be used to synthesize other compounds, as well as being used as a reagent in biochemical and physiological experiments. 4-FMPP is also used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is a versatile compound that has a wide range of applications in scientific research. It can be used as a reagent in biochemical and physiological experiments, as well as being used to synthesize other organic compounds. 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it is used in the synthesis of polymers, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% has been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition of COX can lead to a reduction in inflammation and pain. In addition, 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% has been found to have anti-oxidant and anti-microbial properties. It has also been found to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments. It is not very soluble in water, which can limit its use in some experiments. Additionally, it can be toxic in large doses, so it should be handled with caution.

Future Directions

There are a number of potential future directions for 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% research. One potential direction is to further explore the biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95%, such as its anti-oxidant and anti-microbial properties. Additionally, further research could be done to explore the potential applications of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% in the treatment of various diseases, such as cancer and heart disease. Finally, further research could be done to explore the potential uses of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% as a reagent in biochemical and physiological experiments.

Synthesis Methods

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 5-fluoro-2-methoxyphenol with paraformaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C. The reaction yields 4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol, 95% as a white solid. Other methods of synthesis include the reaction of paraformaldehyde with 5-fluoro-2-methoxybenzaldehyde, or the reaction of 5-fluoro-2-methoxybenzaldehyde with paraformaldehyde in the presence of an acid catalyst.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-10(15)8-11(13)9-3-5-12(16)14(7-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKGHKJATYIQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685587
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol

CAS RN

1261903-89-2
Record name 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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